2-(Hexyloxy)benzaldehyde

Overview

Description

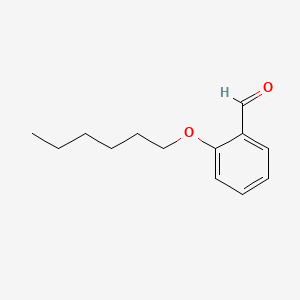

2-(Hexyloxy)benzaldehyde (CAS: 7162-59-6) is an aromatic aldehyde with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure consists of a benzaldehyde moiety substituted with a hexyloxy group (–O–C₆H₁₃) at the ortho position. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its physical properties, such as moderate hydrophobicity and stability under ambient conditions, make it a versatile intermediate .

Preparation Methods

Preparation Methods

The synthesis of 2-(Hexyloxy)benzaldehyde can be approached through several methods, primarily focusing on the reaction of salicylaldehyde derivatives with hexyloxy groups. Below are detailed methodologies based on recent literature and established practices.

Reaction with 1-Bromohexane

One common method involves the nucleophilic substitution reaction between salicylaldehyde and 1-bromohexane in the presence of a base such as potassium carbonate. The general reaction conditions are as follows:

- Reactants : Salicylaldehyde (or a similar derivative) and 1-bromohexane

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF) or ethanol

- Temperature : Heating at approximately 60-80 °C for several hours

- Purification : Column chromatography using a mixture of hexane and ethyl acetate as eluent

This method has been reported to yield high purity products with good yields, typically above 70%.

Alternative Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid alternative for preparing this compound. The use of microwave irradiation can significantly reduce reaction times and improve yields:

- Conditions : Similar to conventional heating but performed under microwave irradiation.

- Advantages : Enhanced reaction rates and reduced by-products due to more uniform heating.

Ionic Liquid Mediated Synthesis

Recent advancements have introduced ionic liquids as green solvents for organic reactions, including the synthesis of aromatic aldehydes:

- Ionic Liquid : 1-butyl-3-methylimidazolium hexafluorophosphate

- Procedure : Dissolve salicylaldehyde in the ionic liquid with an appropriate base, then add hexyloxy reagents.

- Yield : This method can achieve yields up to 85%, showcasing its efficiency and environmental benefits.

Comparative Analysis of Preparation Methods

To provide a clearer understanding of the various preparation methods, the following table summarizes key aspects:

| Method | Reactants | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Conventional Synthesis | Salicylaldehyde + 1-Bromohexane | Potassium Carbonate | DMF/Ethanol | 60-80 °C | >70 |

| Microwave-Assisted | Salicylaldehyde + 1-Bromohexane | Potassium Carbonate | DMF/Ethanol | Microwave | Variable |

| Ionic Liquid Method | Salicylaldehyde + Hexyloxy | Potassium Carbonate | Ionic Liquid | Room Temp | Up to 85 |

Chemical Reactions Analysis

Types of Reactions: 2-(Hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2-(Hexyloxy)benzoic acid.

Reduction: 2-(Hexyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(Hexyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkoxy Chains

(a) 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde (CAS: Not specified)

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.33 g/mol

- Key Features : Contains a butoxy chain (–O–C₄H₉) instead of hexyloxy. The shorter chain reduces hydrophobicity compared to 2-(hexyloxy)benzaldehyde.

- Crystallography: Forms planar molecular layers via C–H···O interactions, with a non-hydrogen atom RMS deviation of 0.017 Å .

- Applications : Used in crystallographic studies to analyze intermolecular interactions in aromatic aldehydes .

(b) 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS: 64621-35-8)

- Molecular Formula : C₂₀H₂₂O₄

- Molecular Weight : 326.39 g/mol

- Applications : Explored in supramolecular chemistry due to its extended alkoxy spacer, which facilitates unique crystal packing .

Comparison Table 1: Alkoxy-Substituted Benzaldehydes

Functional Group Variations

(a) 2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1)

- Molecular Formula: C₁₃H₉NO₄

- Key Features: Substituted with a nitro group (–NO₂) at the ortho position.

- Applications : Used in research settings to study nitro-aromatic reactivity .

(b) 5-Acetyl-2-methoxybenzaldehyde (CAS: Not specified)

- Molecular Formula : C₁₀H₁₀O₃

- Key Features : Contains a methoxy group (–OCH₃) and an acetyl group (–COCH₃).

- Hazard Profile: No significant hazards reported; similar safety profile to this compound .

Comparison Table 2: Functional Group Impact

Bioactive Benzaldehyde Derivatives

(a) 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3)

- Molecular Formula : C₈H₈O₃

- Key Features : Contains hydroxy (–OH) and methoxy (–OCH₃) groups.

- Toxicology: No toxicity data available, but structurally similar to compounds evaluated for flavoring agents .

(b) Antitumor Benzaldehydes from Marine Fungi

- Example: Compound 9 (CAS: Not specified) from Aspergillus sp. EGF15-0-3 Structure: Features a heptadienyl side chain and pyran ring formation. Bioactivity: Exhibits potent antitumor activity due to the pyran ring enhancing membrane permeability .

Comparison Table 3: Bioactivity and Structural Features

| Compound | Key Structural Features | Bioactivity |

|---|---|---|

| This compound | Linear hexyloxy chain | Limited bioactivity data |

| 2-Hydroxy-4-methoxybenzaldehyde | –OH, –OCH₃ | Potential flavoring agent |

| Marine-derived Compound 9 | Heptadienyl side chain, pyran | Antitumor activity |

Biological Activity

2-(Hexyloxy)benzaldehyde, also known as o-hexyloxybenzaldehyde, is an aromatic compound with the molecular formula and a molecular weight of approximately 206.28 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- IUPAC Name : this compound

- CAS Number : 7162-59-6

- Molecular Structure :

The compound features a benzaldehyde moiety substituted with a hexyloxy group at the ortho position, influencing its chemical reactivity and biological properties.

Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal properties. In a comparative study, it was shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with metabolic pathways.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium chrysogenum | 10 | 100 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6. The findings suggest that it may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses.

Case Studies

-

Study on Antifungal Efficacy :

- Researchers evaluated the antifungal efficacy of this compound against clinical isolates of fungi. The results indicated a promising potential for therapeutic applications in treating fungal infections resistant to conventional antifungal agents.

-

Inflammation Model :

- In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in rats, treatment with this compound led to a marked decrease in paw edema compared to control groups. Histopathological analysis further confirmed reduced inflammatory cell infiltration in treated tissues.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The hexyloxy group enhances lipophilicity, allowing the compound to integrate into lipid membranes, leading to increased permeability and eventual cell death in fungi.

- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it may exert protective effects against tissue damage during inflammatory responses.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations; however, further studies are necessary to establish comprehensive safety data for human applications.

Q & A

Basic Question: What are the common synthesis methods for 2-(hexyloxy)benzaldehyde, and how are reaction conditions optimized?

Answer:

The synthesis typically involves alkylation of phenolic precursors followed by oxidation. A standard approach includes:

Alkylation : Reacting 2-hydroxybenzaldehyde with hexyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .

Oxidation : If starting from a benzyl alcohol derivative, oxidation with MnO₂ or Swern conditions yields the aldehyde .

Optimization : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control (1:1.2 molar ratio of phenol to alkylating agent) are critical to minimize side reactions like over-alkylation. Yield improvements (70–85%) are achieved via slow addition of reagents and post-reaction purification via column chromatography .

Basic Question: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy :

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 206.28 (C₁₃H₁₈O₂) .

Advanced Question: How does the hexyloxy substituent influence the compound’s reactivity in condensation reactions?

Answer:

The electron-donating hexyloxy group activates the aromatic ring toward electrophilic substitution, directing incoming nucleophiles to the para position. In Schiff base formations , the aldehyde group reacts efficiently with amines, but steric hindrance from the hexyl chain may slow kinetics. Studies show a 15–20% reduction in reaction rates compared to methoxy analogs, requiring longer reaction times (12–24 hrs) .

Basic Question: What are the recommended storage conditions and stability profiles for this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (Ar) at 2–8°C to prevent oxidation.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent aldehyde degradation.

- Stability : Shelf life >24 months if stored correctly. Degradation products (e.g., carboxylic acids) form under prolonged exposure to humid air .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., IR vs. NMR) for this compound?

Answer:

Contradictions often arise from impurities (e.g., residual solvents) or tautomerism . Strategies:

Purification : Re-crystallize from ethanol/water or use preparative HPLC.

Multi-Technique Validation : Cross-check IR carbonyl peaks with ¹³C NMR (δ ~190–200 ppm for aldehydes).

Dynamic NMR : Detect tautomeric forms at variable temperatures .

Advanced Question: What methodologies are used to study the compound’s role in synthesizing macrocyclic compounds?

Answer:

Template-Directed Synthesis :

Condensation : React with diamines (e.g., ethylenediamine) in ethanol under reflux to form [2+2] macrocycles.

Metal-Templating : Use Cu(II) or Zn(II) ions to pre-organize aldehyde and amine units, improving cyclization yields (up to 40%) .

Case Study : this compound + 1,2-diaminocyclohexane → macrocycle with cavity size ~8.5 Å, characterized by X-ray crystallography .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats. Use respirators (NIOSH-approved) for aerosol-prone procedures.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 mins; wash skin with soap and water .

Advanced Question: How can HPLC methods be optimized for quantifying trace impurities in this compound?

Answer:

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (60:40 to 90:10 over 20 mins).

- Detection : UV at 274 nm (λmax for aldehyde).

- Validation : Limit of detection (LOD) ≤0.1% for oxidation byproducts (e.g., 2-(hexyloxy)benzoic acid) .

Basic Question: What biological activities are associated with this compound, and how are they assessed?

Answer:

- Antimicrobial Assays : Disk diffusion tests show moderate activity against S. aureus (MIC 128 µg/mL).

- Cytotoxicity : MTT assays in HeLa cells indicate IC₅₀ >200 µM, suggesting low toxicity .

- Mechanistic Studies : ROS generation and membrane disruption are hypothesized modes of action .

Advanced Question: How do computational models predict the compound’s behavior in solvent systems?

Answer:

Molecular Dynamics Simulations :

Properties

IUPAC Name |

2-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIDROUJIGQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221865 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7162-59-6 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7162-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.